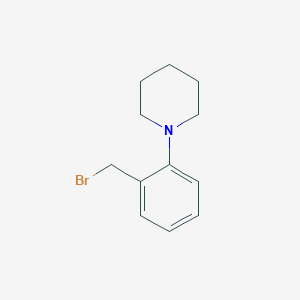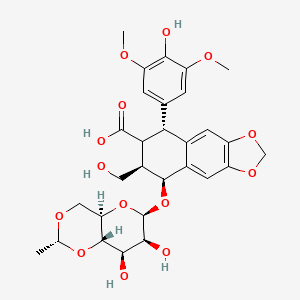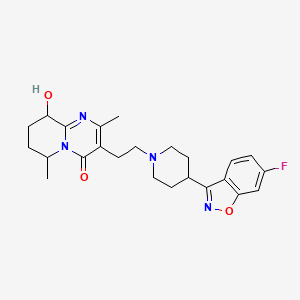
6-Methyl Paliperidone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl Paliperidone is a derivative of Paliperidone, an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorder . Paliperidone is the primary active metabolite of Risperidone, another well-known antipsychotic . The addition of a methyl group to the Paliperidone structure results in this compound, which may exhibit unique pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl Paliperidone involves several steps, starting from the preparation of key intermediates. One common route involves the reaction of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole monohydrochloride in the presence of diisopropylamine in a methanol medium . The crude product is then purified through column chromatography and recrystallized from acetone and 2-propanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and automated purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
6-Methyl Paliperidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
6-Methyl Paliperidone has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of methylation on the pharmacological properties of antipsychotic drugs.
Biology: Researchers investigate its interactions with various biological targets, including dopamine and serotonin receptors.
Medicine: The compound is studied for its potential therapeutic effects in treating psychiatric disorders.
Industry: It is used in the development of new formulations and delivery systems for antipsychotic medications .
作用機序
The mechanism of action of 6-Methyl Paliperidone is similar to that of Paliperidone. It acts as an antagonist at central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . This dual antagonism is believed to mediate its therapeutic effects in schizophrenia. Additionally, it has affinity for alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, which may contribute to its overall pharmacological profile .
類似化合物との比較
Similar Compounds
Paliperidone: The parent compound, known for its use in treating schizophrenia.
Risperidone: The precursor to Paliperidone, also used as an antipsychotic.
Olanzapine: Another atypical antipsychotic with a different receptor binding profile.
Quetiapine: An atypical antipsychotic with a broader spectrum of receptor targets .
Uniqueness
6-Methyl Paliperidone is unique due to the presence of the methyl group, which may alter its pharmacokinetics and pharmacodynamics compared to Paliperidone. This modification can potentially lead to differences in efficacy, side effects, and receptor binding affinity .
特性
分子式 |
C24H29FN4O3 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H29FN4O3/c1-14-3-6-20(30)23-26-15(2)18(24(31)29(14)23)9-12-28-10-7-16(8-11-28)22-19-5-4-17(25)13-21(19)32-27-22/h4-5,13-14,16,20,30H,3,6-12H2,1-2H3 |
InChIキー |
ZJCXDHQBBANXLW-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C2=NC(=C(C(=O)N12)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[(3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]amino]propan-2-one](/img/structure/B13861880.png)
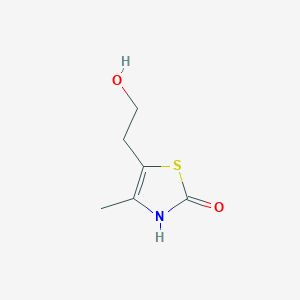

![N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13861901.png)
![[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B13861902.png)
![(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13861903.png)
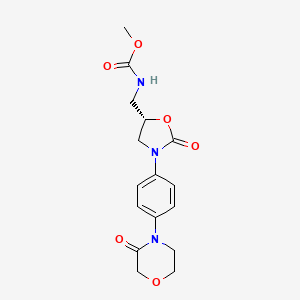
![N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13861914.png)

![4-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid](/img/structure/B13861918.png)

